4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
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Overview
Description
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the triazole moiety.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazole moiety is known to interact with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(1H-1,2,4-triazol-3-yl)thiophen-2-amine
- 4-Methyl-5-(1H-1,2,4-triazol-1-yl)thiophen-2-amine
- 4-Methyl-5-(1H-1,2,3-triazol-4-yl)thiophen-2-amine
Uniqueness
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the specific positioning of the triazole moiety, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-3-6(9)13-7(5)8-10-4-11-12(8)2/h3-4H,9H2,1-2H3 |
InChI Key |
RHXVOIIVWOQIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)N)C2=NC=NN2C |
Origin of Product |
United States |
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